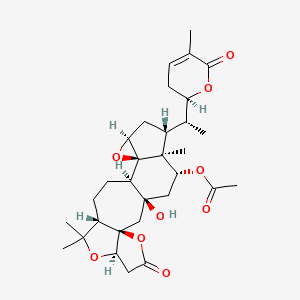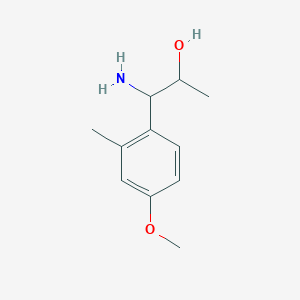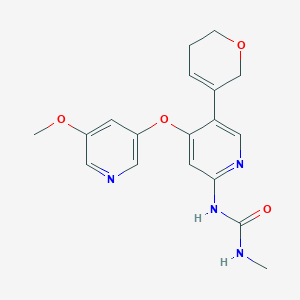
Methyl 3-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoate ester, a cyclopentyloxy group, and a dioxaborolan moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate typically involves the following steps:
Formation of the Benzoate Ester: The initial step involves the esterification of 3-hydroxybenzoic acid with methanol in the presence of an acid catalyst.
Introduction of the Cyclopentyloxy Group: The next step is the substitution reaction where the hydroxyl group on the benzoate ester is replaced with a cyclopentyloxy group using cyclopentanol and a suitable base.
Attachment of the Dioxaborolan Moiety: The final step involves the formation of the dioxaborolan ring through a reaction with bis(pinacolato)diboron under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
Methyl 3-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The cyclopentyloxy group can be replaced with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: The dioxaborolan moiety allows for Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Substitution: Cyclopentanol, bases like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts, aryl halides, and bases like potassium phosphate.
Major Products
Substitution: Various substituted benzoates.
Oxidation: Quinones.
Reduction: Hydroquinones.
Coupling: Biaryl compounds.
科学的研究の応用
Methyl 3-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Material Science: Employed in the development of novel materials with unique properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Catalysis: Utilized in catalytic processes, particularly in cross-coupling reactions.
作用機序
The mechanism of action of Methyl 3-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cellular metabolism.
類似化合物との比較
Similar Compounds
Methyl 3-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate: Unique due to its combination of ester, cyclopentyloxy, and dioxaborolan groups.
Methyl 3-(cyclopentyloxy)-5-bromobenzoate: Lacks the dioxaborolan moiety, limiting its use in coupling reactions.
Methyl 3-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate ester.
Uniqueness
The presence of the dioxaborolan moiety in this compound makes it particularly valuable for Suzuki-Miyaura coupling reactions, distinguishing it from other similar compounds.
特性
分子式 |
C19H27BO5 |
|---|---|
分子量 |
346.2 g/mol |
IUPAC名 |
methyl 3-cyclopentyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C19H27BO5/c1-18(2)19(3,4)25-20(24-18)14-10-13(17(21)22-5)11-16(12-14)23-15-8-6-7-9-15/h10-12,15H,6-9H2,1-5H3 |
InChIキー |
YELQULDJFGKQJX-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC3CCCC3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-[(2-Fluorophenyl)methoxy]phenyl)propan-1-amine](/img/structure/B13055294.png)

![2-(5-Chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid](/img/structure/B13055302.png)

![7-(M-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine](/img/structure/B13055316.png)



![1-(2-Fluoro-[3,3'-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13055343.png)
![Benzyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13055358.png)
![1-Benzyl 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate](/img/structure/B13055387.png)

